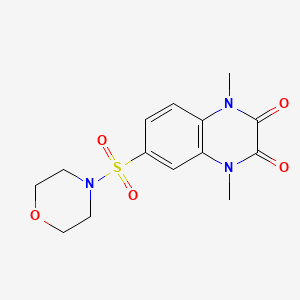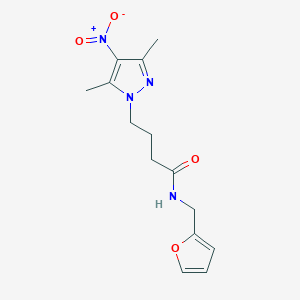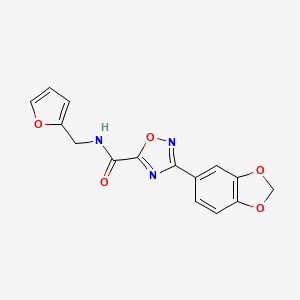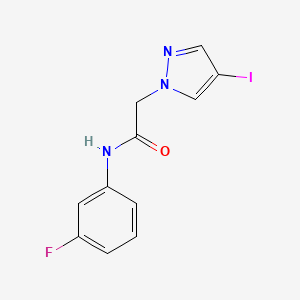![molecular formula C20H17Cl2F3N4O3S B11064126 2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11064126.png)
2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-5-(dimethylsulfamoyl)-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide is a synthetic organic compound with the molecular formula C₁₆H₁₃Cl₂F₃N₂O₃S. Let’s break down its structure
Purpose: This compound has applications in various fields, including medicinal chemistry and agrochemical research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the introduction of chloro and sulfamoyl groups. Specific synthetic routes may vary, but a common approach is the Suzuki–Miyaura coupling.
Reaction Conditions: Mild reaction conditions are preferred to preserve functional groups.
Industrial Production: While I don’t have specific industrial production details, the compound can be synthesized on a larger scale using optimized conditions.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents: Reagents like boron-based compounds (e.g., organotrifluoroborates) are essential for Suzuki–Miyaura coupling.
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It might find use in crop protection or pest control.
Biological Studies: Investigating its interactions with biological targets.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of chlorine, sulfamoyl, and trifluoromethyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include other benzamides and pyrazoles.
Remember that this compound’s applications and mechanisms are still subjects of ongoing research.
Properties
Molecular Formula |
C20H17Cl2F3N4O3S |
|---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C20H17Cl2F3N4O3S/c1-11-8-18(20(23,24)25)29(27-11)13-6-4-12(5-7-13)26-19(30)14-9-17(16(22)10-15(14)21)33(31,32)28(2)3/h4-10H,1-3H3,(H,26,30) |
InChI Key |
OWROXBPVZASYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064054.png)

![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11064067.png)
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1,3-benzothiazole](/img/structure/B11064068.png)
![4-methyl-5-phenethyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11064073.png)

![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064083.png)
methanone](/img/structure/B11064103.png)
![ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11064105.png)
![1-benzyl-2-hydroxy-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11064112.png)
![2-{8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B11064128.png)

![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11064150.png)
